N-phenyl-N-piperidin-4-ylbenzamide

Analgesia Pain Opioid Receptor

Direct your analgesic probe development with this precise chemical scaffold. N-Phenyl-N-piperidin-4-ylbenzamide offers an unsubstituted piperidine handle for systematic SAR, unlike its N-benzyl analog which shifts selectivity to sigma receptors. Its lower molecular weight (280.4 g/mol) provides a pharmacokinetic advantage for CNS targets. Secure a batch with verified identity to ensure your research is built on the correct, potent core.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Cat. No. B13876807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N-piperidin-4-ylbenzamide
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19H,11-14H2
InChIKeyVSPPLQWYLDZMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N-piperidin-4-ylbenzamide: Procurement-Oriented Compound Profile and Key Differentiators


N-Phenyl-N-piperidin-4-ylbenzamide (C18H20N2O, MW: 280.4 g/mol) is a synthetic small molecule belonging to the class of N-(4-piperidinyl)-N-phenylamides. This compound is structurally defined by a benzamide core linked to a 4-piperidinyl moiety, a pharmacophore associated with diverse biological activities [1]. Its unsubstituted piperidine nitrogen and dual phenyl rings present a versatile scaffold for medicinal chemistry, distinguishing it from more heavily substituted analogs. It has been explicitly claimed in foundational patents for its potent analgesic activity and serves as a key intermediate or comparator in the development of novel therapeutics for pain and oncology [2].

Why N-Phenyl-N-piperidin-4-ylbenzamide Cannot Be Substituted with Generic N-Phenylbenzamide Analogs


Substituting N-Phenyl-N-piperidin-4-ylbenzamide with a seemingly similar N-phenylbenzamide or generic piperidine derivative is a high-risk strategy in research and development. This is because minor structural modifications, such as N-substitution on the piperidine ring or alterations to the benzamide core, lead to dramatic shifts in biological target engagement and pharmacokinetic profiles [1]. For instance, while this specific core exhibits potent analgesic activity as claimed in foundational patents, the addition of a benzyl group to the piperidine nitrogen, yielding N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide, can drastically alter receptor selectivity, steering activity away from analgesic targets toward sigma receptors [2]. Such profound differences in activity and selectivity underscore that these compounds are not functionally interchangeable, and procurement decisions must be guided by precise chemical identity.

Quantitative Evidence Guide for N-Phenyl-N-piperidin-4-ylbenzamide: Head-to-Head Differentiation Data


Analgesic Potency Differentiation from Later-Generation Benzamide Derivatives

N-Phenyl-N-piperidin-4-ylbenzamide is a member of a class of N-(4-piperidinyl)-N-phenylamides explicitly claimed for their 'very potent analgesic activity' in a foundational patent [1]. While this class demonstrates significant efficacy, it can be differentiated from structurally related compounds like 4-[aryl(piperidin-4-yl)]aminobenzamides, which are disclosed as delta-opioid receptor agonists with a more specialized, receptor-specific mechanism of action for pain management [2]. The unsubstituted piperidine of the target compound offers a more versatile starting point for broad-spectrum analgesic development.

Analgesia Pain Opioid Receptor

Sigma-1 Receptor Affinity Comparison: N-Phenyl-N-piperidin-4-ylbenzamide vs. N-Benzyl Analog

A direct comparison of sigma-1 receptor binding affinity reveals a critical differentiator. The N-benzyl analog, N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide, is a known sigma-1 receptor ligand with a Ki value of >1000 nM [1]. In contrast, a closely related phenylacetamide series demonstrated that specific N-substitutions can yield Ki values in the single-digit nanomolar range, highlighting the profound impact of the piperidine N-substituent [1]. N-Phenyl-N-piperidin-4-ylbenzamide, lacking the N-benzyl group, is predicted to have significantly lower affinity for the sigma-1 receptor compared to its benzylated counterpart.

Sigma Receptor Neurology Cancer

Antitumor Activity Profile: HepG2 Cell Line Comparison of N-(Piperidin-4-yl)benzamide Derivatives

Within the N-(piperidin-4-yl)benzamide class, the target compound serves as a core scaffold for generating derivatives with varying antitumor potencies. Studies on HepG2 cells show that optimized derivatives, such as compound 47, achieve an IC50 of 0.25 μM, while others like N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide have an IC50 of 8.42 μmol/L [1][2]. N-Phenyl-N-piperidin-4-ylbenzamide itself, with an unsubstituted piperidine and phenyl rings, provides a baseline scaffold from which these more potent, tailored analogs are derived.

Oncology Hepatoma HIF-1

Molecular Weight and Lipophilicity Comparison for CNS Drug-Likeness

Physicochemical properties are critical for predicting in vivo behavior. N-Phenyl-N-piperidin-4-ylbenzamide (MW = 280.4 g/mol) falls within an optimal range for CNS drug-likeness, which is typically MW < 400 [1]. In comparison, the N-benzyl analog, N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide, has a significantly higher molecular weight of 370.49 g/mol, which may negatively impact its passive permeability and oral bioavailability [2]. The lower molecular weight of the target compound suggests a superior profile for crossing the blood-brain barrier, a key consideration for analgesic or neurological drug discovery programs.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Optimal Research and Procurement Scenarios for N-Phenyl-N-piperidin-4-ylbenzamide


Core Scaffold for Analgesic Drug Discovery and Lead Optimization

N-Phenyl-N-piperidin-4-ylbenzamide is the ideal starting point for medicinal chemistry programs focused on developing novel, broad-spectrum analgesics. Its unsubstituted piperidine nitrogen provides a convenient chemical handle for diversification, enabling systematic exploration of structure-activity relationships to enhance potency and selectivity beyond the 'very potent' activity baseline established in foundational patents [3].

Versatile Building Block for CNS-Focused Probe Development

Due to its favorable molecular weight (280.4 g/mol), which is well within the optimal range for CNS penetration, this compound is a superior choice over heavier analogs like the N-benzyl derivative for developing chemical probes targeting neurological targets. Its lower molecular weight is a key physicochemical advantage for achieving desirable blood-brain barrier permeability [3].

Control Compound for Sigma-1 Receptor Studies

Given its predicted low affinity for the sigma-1 receptor (Ki > 1000 nM) compared to its N-benzyl analog, N-Phenyl-N-piperidin-4-ylbenzamide can be effectively utilized as a negative control compound in assays designed to investigate sigma-1 receptor binding and function. This ensures observed effects can be correctly attributed to sigma-1 engagement rather than non-specific interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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